L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-
Description
The compound L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- is a structurally complex molecule featuring:
- An L-alpha-glutamine backbone.
- A benzoyl-diazenyl-dimethylaminophenyl substituent.
- A tetrapeptide chain (Val-Asn-Leu-Asp) and an alanyl residue.
- A terminal 5-sulfo-1-naphthalenyl ethylamino group.
Properties
CAS No. |
1802078-37-0 |
|---|---|
Molecular Formula |
C54H70N12O15S |
Molecular Weight |
1159.3 g/mol |
IUPAC Name |
4-[2-[[2-[[2-[[4-amino-2-[[2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoic acid |
InChI |
InChI=1S/C54H70N12O15S/c1-29(2)26-40(60-53(77)41(27-44(55)67)62-54(78)47(30(3)4)63-49(73)32-14-16-33(17-15-32)64-65-34-18-20-35(21-19-34)66(6)7)52(76)61-42(28-46(70)71)51(75)58-31(5)48(72)59-39(22-23-45(68)69)50(74)57-25-24-56-38-12-8-11-37-36(38)10-9-13-43(37)82(79,80)81/h8-21,29-31,39-42,47,56H,22-28H2,1-7H3,(H2,55,67)(H,57,74)(H,58,75)(H,59,72)(H,60,77)(H,61,76)(H,62,78)(H,63,73)(H,68,69)(H,70,71)(H,79,80,81) |
InChI Key |
YBRHPEQUVXBMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Preparation Methods
Peptide Backbone Assembly
- The core peptide sequence is assembled via solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis , employing standard peptide coupling reagents (e.g., HATU, DIC, or EDC) to form amide bonds between protected amino acid residues.
- Protecting groups (e.g., Fmoc for amines, tBu for side chains) are used to prevent side reactions during chain elongation.
- The sequence includes sensitive residues such as asparagine and glutamine, requiring careful control of reaction conditions to avoid side-chain modifications or deamidation.
Introduction of the Diazo Functional Group
- The diazo group (–N=N–) is introduced via azo coupling reactions .
- Typically, an aromatic amine (e.g., 4-(dimethylamino)aniline) is diazotized using sodium nitrite under acidic conditions to form a diazonium salt.
- This diazonium salt is then coupled with a benzoyl-substituted amino acid or peptide fragment to form the azo linkage.
- The azo coupling is performed under mild, controlled pH and temperature to preserve peptide integrity and avoid azo group decomposition.
Attachment of the Sulfonated Naphthalenyl Amine Moiety
- The sulfonated naphthalenyl amine group is introduced via amide bond formation with an aminoethyl side chain on the peptide.
- This step often involves coupling the sulfonated naphthalenyl amine derivative (activated as an NHS ester or similar reactive intermediate) to the free amine on the peptide.
- The sulfonate group enhances solubility and may serve as a fluorescent quencher in FRET applications.
Detailed Preparation Methods
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Peptide chain assembly | Fmoc-protected amino acids, HATU/DIC, DIPEA, DMF solvent | Standard SPPS or solution-phase synthesis; side-chain protection critical |
| 2 | Cleavage and deprotection | TFA cocktail (e.g., TFA/TIS/H2O) | Removes protecting groups, releases peptide from resin if SPPS used |
| 3 | Diazotization of aromatic amine | NaNO2, HCl, 0–5°C | Formation of diazonium salt from 4-(dimethylamino)aniline |
| 4 | Azo coupling | Peptide fragment with benzoyl group, pH ~5–7, 0–10°C | Coupling diazonium salt to aromatic ring on peptide |
| 5 | Coupling of sulfonated naphthalenyl amine | NHS-activated sulfonated naphthalenyl amine, base (e.g., DIPEA), DMF | Amide bond formation to aminoethyl side chain |
| 6 | Purification | Preparative HPLC | Removal of side products, isolation of pure compound |
| 7 | Characterization | Mass spectrometry, NMR, HPLC purity analysis | Confirm molecular weight, structure, and purity |
Research Findings and Optimization Notes
- Peptide synthesis yield and purity depend heavily on the choice of protecting groups and coupling reagents. Use of HATU and optimized coupling times improves yield and reduces racemization.
- Diazo group stability is sensitive to pH and temperature; azo coupling is best performed at low temperatures and slightly acidic to neutral pH to prevent azo bond cleavage.
- Sulfonated naphthalenyl amine coupling requires activation as an NHS ester to achieve efficient amide bond formation without side reactions.
- Purification by preparative HPLC is essential due to the compound’s complexity and presence of closely related impurities.
- Analytical methods such as LC-MS and NMR confirm the integrity of the peptide and the presence of the azo and sulfonated groups.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Condition | Impact on Synthesis |
|---|---|---|
| Peptide coupling reagent | HATU, DIC, or EDC | High coupling efficiency, low racemization |
| Protecting groups | Fmoc (N-terminus), tBu (side chains) | Stability during synthesis, easy removal |
| Diazotization temperature | 0–5°C | Prevents diazonium salt decomposition |
| Azo coupling pH | 5–7 | Maximizes azo bond formation, minimizes side reactions |
| Sulfonated amine activation | NHS ester | Facilitates efficient amide bond formation |
| Purification method | Preparative reverse-phase HPLC | High purity isolation |
| Characterization | LC-MS, NMR, HPLC | Confirms structure and purity |
The preparation of L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- requires a multi-step synthetic approach combining advanced peptide synthesis techniques with careful introduction of sensitive functional groups such as the diazo moiety and sulfonated aromatic amine. The process demands precise control of reaction conditions, protecting group strategies, and purification methods to achieve a high-purity product suitable for biochemical applications. The described methods are supported by data from chemical databases and patent literature, reflecting current best practices in peptide derivative synthesis.
Chemical Reactions Analysis
Types of Reactions
L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the diazenyl group, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfo-naphthalenyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazenyl group can yield nitroso derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medical Applications
1.1 Treatment of Sickle Cell Disease
L-alpha-Glutamine has been approved by the FDA for the treatment of sickle cell disease under the brand name Endari. Clinical trials demonstrated that patients receiving L-glutamine experienced a reduction in painful crises and hospitalizations compared to those on placebo. Specifically, the median number of hospital visits for pain was significantly lower (3 vs. 4), and occurrences of acute chest syndrome were reduced (8.6% vs. 23.1%) .
1.2 Immune Function Support
Research indicates that L-alpha-Glutamine supports immune function by enhancing the proliferation of lymphocytes and increasing the production of cytokines such as interleukin-2 and interferon-gamma. This immunomodulatory effect is particularly beneficial in conditions where immune response is compromised, such as during severe illness or post-surgery recovery .
1.3 Cancer Therapy
Recent studies have explored the role of L-alpha-Glutamine in cancer therapy, particularly in targeting glutamine metabolism to inhibit tumor growth. Compounds like DON (6-diazo-5-oxo-L-norleucine), a glutamine analog, have been shown to disrupt glutamine utilization in cancer cells, leading to reduced proliferation and enhanced sensitivity to chemotherapy .
Nutritional Applications
2.1 Nutritional Supplementation
L-alpha-Glutamine is commonly used as a dietary supplement to support gut health and recovery from exercise-induced stress. It is known to maintain intestinal mucosal integrity and promote the healing of injuries .
2.2 Medical Foods
As a medical food, L-alpha-Glutamine is prescribed to individuals with increased metabolic demands that cannot be met through diet alone. This includes patients undergoing treatments for cancer or those recovering from major surgeries .
Biochemical Applications
3.1 Role in Protein Synthesis
L-alpha-Glutamine plays a critical role in protein synthesis and nitrogen metabolism. It stimulates protein synthesis while reducing proteolysis in enterocytes, which is essential for maintaining muscle mass during periods of stress or illness .
3.2 Research on Metabolic Pathways
Ongoing research focuses on understanding how L-alpha-Glutamine influences various metabolic pathways, including its impact on oxidative stress and redox potential within cells . Its ability to enhance glutathione synthesis suggests potential applications in mitigating oxidative damage.
Data Table: Summary of Applications
Case Studies and Research Insights
Numerous studies have documented the efficacy of L-alpha-Glutamine across various conditions:
- A randomized trial involving patients with sickle cell disease showed significant improvements in quality of life metrics when treated with L-glutamine compared to placebo controls.
- In cancer research, trials utilizing DON demonstrated promising results in reducing tumor size and improving patient outcomes when combined with traditional therapies.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the sulfo-naphthalenyl group can enhance the compound’s solubility and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Dansyl-Modified Amino Acids
Example Compound: L-Glutamine, N2-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- (CAS 1101-67-3)
| Property | Target Compound | Dansyl-L-Glutamine |
|---|---|---|
| Molecular Formula | Not explicitly provided (complex chain) | C₁₇H₂₁N₃O₅S |
| Molecular Weight | ~1,200–1,400 (estimated) | 379.43 g/mol |
| Key Functional Groups | Diazenyl, sulfo-naphthalene, peptide | Dansyl (dimethylaminonaphthalene sulfonyl) |
| Applications | Hypothesized: Fluorescent probes, drug conjugates | Fluorescent labeling, enzyme studies |
Key Differences :
- The 5-sulfo-1-naphthalenyl group in the target compound may improve water solubility over dansyl’s dimethylamino group .
Azo-Linked Peptide Derivatives
Example Study: 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol derivatives
| Property | Target Compound | Azo-Phenylhydrazone Derivatives |
|---|---|---|
| Azo Group Placement | Benzoyl-linked diazenyl | Phenol-linked diazenyl |
| Bioactivity | Unknown (structural complexity suggests higher specificity) | Studied via DFT for electronic properties |
| Synthetic Complexity | High (multi-step peptide coupling) | Moderate (azo coupling dominant) |
Key Differences :
N-Acyl-α-Amino Acid Derivatives
Example Study : 4-Benzyl-1,3-oxazole derivatives with bromophenyl sulfonyl groups
| Property | Target Compound | N-Acyl-α-Amino Acid Derivatives |
|---|---|---|
| Sulfonyl Group | 5-Sulfo-1-naphthalenyl | 4-Bromophenyl sulfonyl |
| Cytotoxicity | Not reported | Tested on Daphnia magna (moderate activity) |
| Structural Motifs | Peptide + aromatic sulfonate | Oxazole + bromophenyl sulfonyl |
Key Differences :
- The target compound’s peptide backbone may reduce cytotoxicity compared to oxazole-based compounds, which showed moderate effects on Daphnia magna .
Research Findings and Data Gaps
- Structural Advantages : The target compound’s integration of peptide and sulfonated aromatic groups offers dual functionality for both targeting (via peptides) and detection (via sulfonate fluorescence).
- Data Limitations: No direct cytotoxicity or bioactivity data exist for the target compound. Comparative inferences rely on structurally related compounds like dansyl-amino acids and azo derivatives .
- Synthetic Challenges: Multi-step synthesis involving diazenyl coupling and peptide elongation may limit scalability compared to simpler N-acyl-α-amino acids .
Biological Activity
L-alpha-Glutamine, N-[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]-L-valyl-L-asparaginyl-L-leucyl-L-alpha-aspartyl-L-alanyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]- is a complex compound that combines the amino acid glutamine with various functional groups. This compound has drawn attention due to its potential biological activities, particularly in cellular metabolism and signaling pathways.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C39H41N5Na2O10S3
- Molecular Weight : 859.88 g/mol
- Key Functional Groups :
- Amino acids (L-valine, L-asparagine, L-leucine, L-aspartic acid, L-alanine)
- Sulfonate group
- Diazenyl group (a nitrogen-containing azo compound)
These features contribute to its unique properties and biological activities.
Role in Cellular Metabolism
Research indicates that glutamine is crucial for various metabolic processes, particularly in rapidly proliferating cells. It serves as a nitrogen donor for the synthesis of nucleotides and amino acids, essential for cell growth and division. The specific derivative of glutamine mentioned may enhance these processes through its structural modifications.
Key Findings:
- T-cell Proliferation : Studies have shown that both endogenous and exogenous glutamine availability are rate-limiting factors for CD4+ T-cell proliferation and viability. The presence of this compound may influence these pathways by modulating glutamine metabolism .
- Glycolytic Activity : Inhibition of glutamine catabolism has been linked to reduced glycolytic activity in T-cells, suggesting that this compound could play a role in metabolic reprogramming necessary for immune cell activation .
- Glutaminolysis : This process provides vital substrates for energy production and biosynthesis, indicating that the compound may enhance cellular energy metabolism through its influence on glutaminolysis .
Case Study 1: T-cell Activation
A study involving human CD4+ T-cells demonstrated that the addition of glutamine derivatives significantly boosted cell viability and ATP production under both normoxic and hypoxic conditions. The results indicated that the compound's structural features might enhance its efficacy as a metabolic modulator in immune responses .
Case Study 2: Osteoblast Differentiation
In osteoblast lineage cells, it was found that glutamine derivatives contribute to the regulation of proliferation and differentiation by providing α-ketoglutarate (α-KG) and other amino acids necessary for bone matrix formation. This suggests potential applications in bone health and regeneration therapies .
Comparative Table of Glutamine Derivatives
| Compound Name | Molecular Weight | Key Biological Activity | Applications |
|---|---|---|---|
| L-alpha-Glutamine | 146.15 g/mol | Cell growth support | Cell culture, biomanufacturing |
| L-alpha-Glutamine Derivative | 859.88 g/mol | Modulation of T-cell activity | Immunotherapy, cancer treatment |
| Glutaminolysis Products | Varies | Energy production, nucleotide synthesis | Metabolic studies |
Q & A
Q. How can the structural features of this compound inform its biochemical interactions?
The compound integrates a peptide backbone (Val-Asn-Leu-Asp-Ala) with a diazenyl-linked aromatic system and a sulfonaphthalenyl group. These features suggest dual functionality:
- The peptide sequence may mimic natural substrates for proteases or receptors, enabling competitive inhibition studies.
- The diazenyl group (N=N) could serve as a photoactive or crosslinking moiety for tracking interactions via UV-vis spectroscopy .
- The sulfonate group enhances aqueous solubility, critical for in vitro assays. Use circular dichroism (CD) to confirm secondary structure and surface plasmon resonance (SPR) to quantify binding kinetics .
Q. What analytical methods are optimal for characterizing this compound’s purity and stability?
- HPLC with UV/Vis detection (λ = 254–400 nm) is ideal for monitoring diazenyl group integrity and peptide backbone stability .
- High-resolution mass spectrometry (HR-MS) validates molecular weight, particularly for sulfonate-containing derivatives .
- NMR spectroscopy (1H, 13C) resolves stereochemical purity, especially for the L-amino acid residues .
Advanced Research Questions
Q. What strategies are effective for synthesizing this compound with high enantiomeric purity?
- Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry ensures stepwise assembly of the peptide chain. Protect the diazenyl group with photolabile groups (e.g., nitroveratryloxycarbonyl) to prevent side reactions .
- For the sulfonaphthalenyl moiety, introduce the sulfonate post-synthesis via nucleophilic aromatic substitution under mild acidic conditions to avoid racemization .
- Purify intermediates using preparative HPLC with ion-pairing agents (e.g., TFA) to resolve sulfonate-containing byproducts .
Q. How can researchers design experiments to study its interaction with target enzymes or receptors?
- Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while fluorescence polarization assays track competitive displacement of fluorescent ligands .
- For photoactivation studies, irradiate the diazenyl group (365 nm) to generate reactive species for crosslinking with proximal cysteine residues in enzymes. Confirm adducts via SDS-PAGE and MALDI-TOF MS .
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses, guided by structural analogs like γ-glutamyl dopamine (CAS 56104-03-1) .
Q. How can contradictions in binding affinity data across studies be resolved?
- Standardize assay conditions: pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C). Variations in buffer composition (e.g., Tris vs. phosphate) may alter sulfonate group ionization .
- Validate compound purity using 2D NMR (HSQC) to detect trace impurities affecting activity .
- Perform negative control experiments with scrambled peptide sequences to confirm specificity .
Q. What computational approaches predict its behavior in biological systems?
- Molecular dynamics (MD) simulations (e.g., GROMACS) model peptide flexibility and solvent interactions, focusing on the sulfonate’s role in stabilizing charged residues .
- Density functional theory (DFT) calculates electronic transitions in the diazenyl group to optimize photoactivation wavelengths .
- Machine learning models (e.g., Random Forest) trained on peptide-toxicity datasets predict off-target effects, leveraging structural data from PubChem .
Methodological Considerations
- Synthesis Challenges : Steric hindrance from the branched valine and leucine residues necessitates extended coupling times (≥2 hr) in SPPS .
- Stability Testing : Monitor hydrolytic degradation of the asparaginyl residue (Asn) under acidic conditions using LC-MS/MS .
- Data Reproducibility : Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) to enable cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
